N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an adamantane carboxamide core with a sulfamoyl-linked 4,6-dimethylpyrimidine moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic motifs are prevalent. Its synthesis likely involves coupling adamantane-1-carboxylic acid derivatives with sulfamoyl-bearing intermediates, a strategy common in sulfa drug development .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-14-7-15(2)25-22(24-14)27-31(29,30)20-5-3-19(4-6-20)26-21(28)23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,16-18H,8-13H2,1-2H3,(H,26,28)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNFHJMMWOUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 4,6-dimethylpyrimidine-2-ylamine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. The final step involves coupling this intermediate with adamantane-1-carboxylic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group or other functional groups within the molecule.
Substitution: The aromatic ring and the adamantane moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness lies in its combination of adamantane carboxamide and 4,6-dimethylpyrimidine sulfamoyl groups. Below is a comparative analysis with structurally related analogs:
Pharmacological and Functional Comparisons
- However, the pyrimidine sulfamoyl group in the target compound may offer superior hydrogen-bonding capacity compared to the benzothiazole in 50, favoring interactions with polar enzyme active sites .
- Sulfonamide-Containing Compounds : The sulfamoyl group is a hallmark of sulfa drugs, which often target dihydropteroate synthase in bacteria. While the target compound’s pyrimidine sulfamoyl group aligns with antimicrobial sulfonamides (e.g., compound 32 , 54 ), its adamantane core may shift activity toward eukaryotic targets, such as vasopressin receptors or ion channels .
- Pyrimidine vs. Pyrazolo-Pyrimidine Analogs : Pyrazolo-pyrimidine derivatives (e.g., 15a,b , 22 ) exhibit broad kinase inhibitory activity due to their planar heterocyclic systems. The target compound’s pyrimidine sulfamoyl group lacks the fused pyrazole ring, possibly reducing kinase affinity but improving selectivity for sulfonamide-dependent targets .
Physicochemical Properties
- Solubility : The pyrimidine sulfamoyl group in the target compound likely enhances aqueous solubility compared to benzothiazole analog 50 , which has higher aromaticity.
- Metabolic Stability : Fluorinated analogs (e.g., 22 ) show prolonged half-lives due to resistance to oxidative metabolism, whereas the target compound’s adamantane group may slow hepatic clearance via steric hindrance .
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, antitumor, and antiviral activities, while also providing insights into its synthesis and structure-activity relationships.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C21H24N4O3S
- Molecular Weight : 396.463 g/mol
Structural Features
The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances the bioavailability and interaction with biological targets. The inclusion of a pyrimidine ring and sulfamoyl group contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of adamantane, including those with pyrimidine moieties, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 1.0 |
| Compound C | Pseudomonas aeruginosa | 2.0 |
The MIC values suggest that these compounds possess potent antibacterial activity, making them potential candidates for further development as antimicrobial agents .
2. Antitumor Activity
Studies have shown that adamantane derivatives may also exhibit antitumor effects. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation.
Case Study: Antitumor Effects of Adamantane Derivatives
A study published in the Russian Journal of Bioorganic Chemistry highlighted the effectiveness of azaadamantane derivatives in inhibiting tumor growth in vitro. The compound this compound was evaluated alongside other derivatives, showing promising results in reducing cell viability in cancer cell lines .
3. Antiviral Activity
The antiviral potential of adamantane derivatives has been documented, particularly against influenza viruses. The mechanism is believed to involve interference with viral replication.
Research Findings
A review on azaadamantanes indicated that certain derivatives could inhibit viral entry or replication processes effectively . This suggests that this compound could be explored further for its antiviral applications.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available adamantane derivatives. The incorporation of the pyrimidine and sulfamoyl groups is crucial for enhancing biological activity.
Key Steps in Synthesis
- Formation of Adamantane Core : Starting from adamantane carboxylic acid.
- Pyrimidine Attachment : Utilizing coupling reactions to introduce the pyrimidine moiety.
- Sulfamoyl Group Introduction : Employing sulfonamide chemistry to attach the sulfamoyl group effectively.
The structure-activity relationship indicates that modifications on the pyrimidine ring or adamantane core can significantly influence biological activity, highlighting the importance of systematic exploration in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
